Berbamine dihydrochloride

Descripción general

Descripción

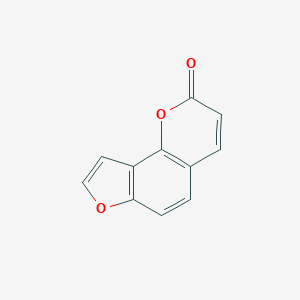

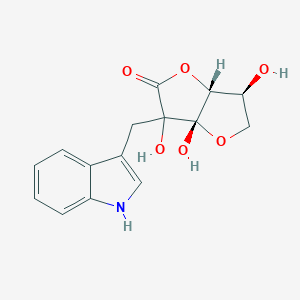

El hidrocloruro de berbamina es un alcaloide bis-bencilisoquinolina derivado de la planta Berberis amurensis. Ha llamado la atención por sus diversas actividades biológicas, que incluyen propiedades antivirales, anticancerígenas y antiinflamatorias . Este compuesto ha sido estudiado extensamente por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de varios tipos de cáncer e infecciones virales .

Aplicaciones Científicas De Investigación

El hidrocloruro de berbamina ha sido estudiado extensamente por sus aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción del hidrocloruro de berbamina involucra múltiples objetivos y vías moleculares:

Actividad anticancerígena: Inhibe la acidificación lisosómica al activar Nox2, lo que lleva a la potenciación de la apoptosis inducida por quimioterapia a través de la vía ROS-MAPK.

Actividad antiviral: El hidrocloruro de berbamina inhibe la entrada de virus a las células huésped al bloquear la fusión de membrana mediada por la proteína de pico viral.

Safety and Hazards

Direcciones Futuras

Berbamine dihydrochloride has shown potential in the treatment of various diseases. It has been found to robustly prevent SARS-CoV-2 acquisition by human intestinal epithelial cells via an autophagy-mediated BNIP3 mechanism . It also exhibited pan-antiviral activity against Omicron subvariants BA.2 and BA.5 at nanomolar potency . These findings suggest that this compound may represent a potential efficient antiviral agent against SARS-CoV-2 infection .

Análisis Bioquímico

Biochemical Properties

Berbamine dihydrochloride has been found to interact with various enzymes and proteins, influencing biochemical reactions within cells. For instance, it has been shown to enhance lipid metabolism . Furthermore, this compound has been reported to inhibit the phosphorylation of p38 mitogen-activated protein kinase .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been shown to inhibit SARS-CoV-2 infection in different cell lines . In cancer cells, this compound has demonstrated potent anti-cancer and anti-metastatic effects . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de hidrocloruro de berbamina típicamente implica la extracción de berbamina de las raíces de las especies de Berberis, seguida de su conversión a la sal de hidrocloruro. El proceso de extracción incluye el uso de disolventes como etanol o metanol para aislar la berbamina, que luego se purifica mediante cristalización . La conversión a hidrocloruro de berbamina se logra haciendo reaccionar la berbamina con ácido clorhídrico en condiciones controladas .

Métodos de producción industrial: La producción industrial de hidrocloruro de berbamina implica la extracción a gran escala de fuentes vegetales, seguida de síntesis química para garantizar una alta pureza y rendimiento. Se emplean técnicas como la cromatografía en capa fina de alto rendimiento (HPTLC) para controlar la calidad y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de berbamina experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes derivados con posibles actividades biológicas.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando su potencial terapéutico.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados de berbamina, cada uno con actividades biológicas únicas y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

El hidrocloruro de berbamina es único entre los alcaloides bis-bencilisoquinolina debido a sus potentes actividades biológicas y diversas aplicaciones terapéuticas. Compuestos similares incluyen:

- Liensinina

- Isoliensinina

- Tetrandrina

- Fangchinolina

- Cefarantina

Estos compuestos comparten similitudes estructurales con el hidrocloruro de berbamina, pero difieren en sus actividades biológicas específicas y potenciales terapéuticos .

Propiedades

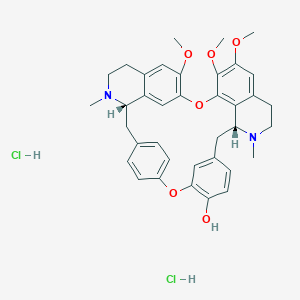

IUPAC Name |

(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H/t28-,29+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPGJACKHKXGBH-QBYKQQEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6078-17-7, 69475-26-9 | |

| Record name | 16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido[2′,3′:17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinolin-12-ol, 3,4,4a,5,16a,17,18,19-octahydro-21,22,26-trimethoxy-4,17-dimethyl-, hydrochloride (1:2), (4aS,16aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6078-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berbamine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069475269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berbamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERBAMINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FAW2F3Q2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Berbamine dihydrochloride against SARS-CoV-2?

A1: this compound acts as an autophagy blocker, interfering with the virus's ability to hijack the host cell's autophagy machinery for its replication and spread. [] Specifically, it acts via a BNIP3-dependent autophagy blockade, preventing the virus from entering human intestinal epithelial cells. [] This mechanism is particularly relevant for new variants like Omicron BA.5, which show an increased preference for endocytic entry routes. []

Q2: Beyond its antiviral activity, what other therapeutic potential has this compound demonstrated?

A2: Research indicates this compound can suppress the progression of colorectal cancer. [] Additionally, studies have identified it as a potential anti-adipogenic agent. []

Q3: How effective is this compound against different SARS-CoV-2 variants?

A3: Studies demonstrate that this compound exhibits potent antiviral activity against SARS-CoV-2, including Omicron subvariants BA.2 and BA.5, at nanomolar concentrations. [] This pan-antiviral activity highlights its potential as a broad-spectrum therapeutic option.

Q4: What is the significance of this compound's impact on intestinal barrier function in the context of COVID-19?

A4: SARS-CoV-2 infection can damage the intestinal barrier, leading to complications. This compound, by blocking autophagy, limits this virus-induced damage and helps maintain intestinal barrier function. [] This protective effect is crucial for mitigating the gastrointestinal symptoms and potential long-term consequences of COVID-19.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.